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Introduction

2,2-Dimethyl-1,3-propanediyl dioleate, also known as neopentyl glycol dioleate, is a synthetic
ester with significant potential across various industrial and research applications. Its unique
molecular architecture, derived from the esterification of neopentyl glycol with two oleic acid
molecules, imparts a combination of desirable physicochemical properties. These include
excellent thermal and oxidative stability, a high viscosity index, and favorable lubricating
characteristics.[1][2] This guide provides a comprehensive technical overview of 2,2-Dimethyl-
1,3-propanediyl dioleate, covering its chemical structure, synthesis, in-depth structural
elucidation, and current applications, with a particular focus on its utility for researchers,
scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physical properties of a compound are
fundamental for its application in research and development. 2,2-Dimethyl-1,3-propanediyl
dioleate is registered under CAS number 42222-50-4.[3][4] Its molecular formula is C41H7604,
with a corresponding molecular weight of approximately 633.04 g/mol .[3][5]

A summary of its key identifiers and properties is presented in Table 1.
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Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)
[2,2-dimethyl-3-[(Z)-octadec-9-
IUPAC Name enoylloxypropyl] (Z2)-octadec-9- [6]
enoate
Neopentyl glycol dioleate, 2,2-
Synonyms Dimethyl-1,3-propanediol [3][6]
dioleate
CAS Number 42222-50-4 314171
Molecular Formula C41H7604 [3B1141[5]
Molecular Weight 633.04 g/mol [5]
Appearance Liquid at room temperature [2]
Boiling Point 662.2 °C (estimated) [5]
Flash Point 200-235 °C [1112]
Pour Point -44 °C [1]
Viscosity Index 160-227 [1][2]
Oxidative Stability 177-184 °C [1][2]

Molecular Structure

The molecular structure of 2,2-Dimethyl-1,3-propanediyl dioleate features a central neopentyl

glycol core, which is a sterically hindered diol. This core is ester-linked to two long-chain,

unsaturated fatty acids, specifically oleic acid. The presence of the gem-dimethyl group on the

central carbon of the neopentyl glycol moiety is crucial as it shields the ester bonds from

hydrolysis and contributes to the compound's thermal stability. The two oleic acid chains, with

their characteristic cis-double bond at the C9 position, impart fluidity and a low pour point.

Caption: Chemical structure of 2,2-Dimethyl-1,3-propanediy| dioleate.
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Synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate

The primary and most direct route for synthesizing 2,2-Dimethyl-1,3-propanediyl dioleate is
through the Fischer esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with oleic
acid.[1] This reaction is typically catalyzed by an acid.

Synthesis Workflow

The synthesis involves a straightforward esterification reaction where two molecules of oleic
acid react with one molecule of neopentyl glycol. The reaction is driven to completion by the
removal of water, a byproduct of the reaction.

Reactants:
Neopentyl Glycol
Oleic Acid (2 eq.. P
) Pl Final Product:
Esterification Reaction Crude Product 1. Neutralization (alkali wash) Pure Product .

(e.g., 130-145°C, 4-5 hours) 2. Water Wash g 2,2-Dimethyl-1,3-propanediyl
Acid Catalyst
(e.9., H2S04, p-TSA)

3. Drying dioleate

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,2-Dimethyl-1,3-propanediy! dioleate.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative example based on established methodologies.[1][2]

Materials:

Neopentyl glycol (NPG)

Oleic acid

Sulfuric acid (H2S0a4) or p-toluenesulfonic acid (p-TSA) as a catalyst

Toluene (as a water entrainer)
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Sodium bicarbonate solution (5% w/v)
Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

Three-neck round-bottom flask
Dean-Stark apparatus

Condenser

Heating mantle with a magnetic stirrer
Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer,
Dean-Stark apparatus, and condenser.

Charging Reactants: Charge the flask with neopentyl glycol and oleic acid in a 1:2 molar
ratio.[1] Add toluene to the flask.

Catalyst Addition: Add the acid catalyst (e.g., 1-2% w/w based on the weight of oleic acid).[1]
[2]

Reaction: Heat the mixture to a temperature of 130-145 °C with vigorous stirring.[1][2] The
reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
The reaction is typically complete within 4-5 hours.[1][2]

Work-up and Purification:

o Cool the reaction mixture to room temperature.
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o Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium
bicarbonate solution (to neutralize the acid catalyst), water, and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
o Filter to remove the drying agent.

o Remove the toluene under reduced pressure using a rotary evaporator to yield the crude
product.

o Characterization: The final product should be characterized by FTIR, *H NMR, and *C NMR
to confirm its structure and purity.

Causality in Experimental Design:

o Molar Ratio: A 2:1 molar ratio of oleic acid to neopentyl glycol ensures the complete
conversion to the diester.[1]

o Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of the oleic acid,
making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the
hydroxyl groups of neopentyl glycol.

o Temperature and Water Removal: The reaction is an equilibrium process. High temperatures
and the continuous removal of water via the Dean-Stark trap shift the equilibrium towards the
formation of the ester product, maximizing the yield.

Structural Elucidation and Analytical Techniques

Confirmation of the chemical structure and assessment of purity are critical. A combination of
spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the
molecule.

o Ester Carbonyl (C=0) Stretch: A strong, characteristic absorption peak is expected in the
range of 1735-1740 cm~1.[8] The presence of this peak confirms the formation of the ester
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linkages.

Absence of Hydroxyl (O-H) Stretch: The disappearance of the broad O-H stretching band
from the neopentyl glycol starting material (typically around 3200-3500 cm~?) indicates the
complete esterification of the hydroxyl groups.[8]

C-H Stretches: Peaks corresponding to the sp3 C-H stretches of the alkyl chains will be
observed around 2850-2950 cm~1.

C=C Stretch: A weaker absorption due to the carbon-carbon double bond in the oleic acid
chains may be visible around 1650 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

IH-NMR Spectroscopy

-CH=CH- (Olefinic Protons): A multiplet signal around 5.3 ppm is characteristic of the protons
on the double bonds of the oleic acid chains.[1]

-CH2-O-C=0 (Ester Methylene Protons): The protons on the methylene groups of the
neopentyl glycol core adjacent to the ester oxygen are expected to show a signal around
3.8-3.9 ppm.[1]

-CH2-C=0 (Alpha-Methylene Protons): The methylene protons on the oleic acid chain alpha
to the carbonyl group typically resonate at approximately 2.3 ppm.[2]

-CHz- (Alkyl Chain Protons): A complex series of signals between 1.2 and 1.6 ppm
corresponds to the numerous methylene groups in the fatty acid chains.

-CHs (Terminal Methyl Protons): A triplet around 0.8-0.9 ppm arises from the terminal methyl
groups of the oleic acid chains.

C-(CHs)2 (Neopentyl Methyl Protons): The protons of the two methyl groups on the central
carbon of the neopentyl glycol core will appear as a singlet, typically at a lower chemical
shift.
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BC-NMR Spectroscopy

e C=0 (Carbonyl Carbon): A signal in the downfield region, around 173-174 ppm, is indicative
of the ester carbonyl carbons.[1][2]

¢ -CH=CH- (Olefinic Carbons): The carbons of the double bonds in the oleic acid chains
typically appear at approximately 129-130 ppm.[1]

¢ -CH2-O- (Ester Methylene Carbons): The methylene carbons of the neopentyl glycol core
attached to the ester oxygen are expected around 69 ppm.[1]

e C-(CHs)2 (Quaternary Carbon): The central quaternary carbon of the neopentyl glycol core
will have a characteristic chemical shift.

o Alkyl Carbons: A series of signals in the upfield region (around 14-34 ppm) corresponds to
the various carbons in the alkyl chains and the methyl groups.

Gas Chromatography-Flame lonization Detection (GC-
FID)

GC-FID is an effective technique for assessing the purity of the final product and confirming the
completion of the reaction. A single major peak at a specific retention time would indicate the
presence of the pure diester.[1] The absence of peaks corresponding to the starting materials
(oleic acid and neopentyl glycol monoester) would confirm a high conversion to the desired
product.[1]

Applications in Research and Development

The unique properties of 2,2-Dimethyl-1,3-propanediyl dioleate make it a valuable compound in
several fields.

Biolubricants

The primary application of this compound is as a base stock for biolubricants.[1] Its high
viscosity index ensures that the lubricant maintains its viscosity over a wide range of operating
temperatures.[1] The excellent thermal and oxidative stability, imparted by the neopentyl
structure, prevents degradation at high temperatures. Furthermore, its ester nature provides
good lubricity due to the polarity of the ester groups, which allows it to adhere to metal
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surfaces.[1] Being derived from renewable resources (oleic acid is often sourced from
vegetable oils), it is also considered an environmentally friendlier alternative to mineral oil-
based lubricants.[2]

Potential in Drug Delivery and Pharmaceutical
Formulations

While direct applications in drug development are not extensively documented in the primary
literature, the properties of 2,2-Dimethyl-1,3-propanediyl dioleate suggest potential uses as an
excipient. Its lipophilic nature and high stability could make it a suitable component in lipid-
based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a
non-aqueous vehicle for poorly water-soluble drugs. Its low pour point and liquid state at room
temperature are also advantageous for liquid formulations. Further research is warranted to
explore its biocompatibility and utility in this domain.

Conclusion

2,2-Dimethyl-1,3-propanediyl dioleate is a well-defined synthetic ester with a unique
combination of properties stemming from its distinct molecular structure. Its synthesis is
straightforward, and its structure can be unequivocally confirmed through standard
spectroscopic technigues. While its primary established application is in the formulation of high-
performance biolubricants, its characteristics suggest a broader potential in areas such as
specialty chemicals and potentially as a novel excipient in pharmaceutical sciences. This guide
has provided a foundational technical overview to support its further investigation and
application by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

e 2. mjas.analis.com.my [mjas.analis.com.my]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/publication/282218012_Synthesis_and_Characterization_of_Neopenthyl_Glycol_diolete_as_a_Biolubricant_Base
https://mjas.analis.com.my/mjas/v26_n5/pdf/Nurazira_26_5_7.pdf
https://www.benchchem.com/product/b1596304?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/282218012_Synthesis_and_Characterization_of_Neopenthyl_Glycol_diolete_as_a_Biolubricant_Base
https://mjas.analis.com.my/mjas/v26_n5/pdf/Nurazira_26_5_7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. chemwhat.com [chemwhat.com]

4. 42222-50-4 CAS MSDS (2,2-dimethyl-1,3-propanediyl dioleate) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

e 5. jk-sci.com [jk-sci.com]

e 6. Neopentyl glycol dioleate | C41H7604 | CID 22833335 - PubChem

[pubchem.ncbi.nlm.nih.gov]

e 7.2,2-dimethyl-1,3-propanediyl dioleate | CAS 42222-50-4 | Chemical-Suppliers [chemical-
suppliers.eu]

» 8. Neopentyl glycol dioleate | 42222-50-4 | Benchchem [benchchem.com]

 To cite this document: BenchChem. ["chemical structure of 2,2-Dimethyl-1,3-propanediyl
dioleate"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596304#chemical-structure-of-2-2-dimethyl-1-3-
propanediyl-dioleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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